1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. Pyrimidine derivatives are known for their wide range of biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step reaction involving primary amines, nitroethene derivatives, and barbituric acid. One-pot reactions are often employed to simplify the process and improve yields. For example, a reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media under mild conditions can yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H,3H,5H)-trione
- 2-[Bis[3-(dimethylamino)propyl]amino]-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-phenylquinolinium
Uniqueness
1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ethylamino groups and methyl substitution confer unique reactivity and potential therapeutic applications compared to other pyrimidine derivatives.
Properties
CAS No. |
921630-79-7 |
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Molecular Formula |
C15H28N4O2 |
Molecular Weight |
296.41 g/mol |
IUPAC Name |
1,3-bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H28N4O2/c1-4-16-8-6-10-18-13(3)12-14(20)19(15(18)21)11-7-9-17-5-2/h12,16-17H,4-11H2,1-3H3 |
InChI Key |
JYLDIYWXXWJCBU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCN1C(=CC(=O)N(C1=O)CCCNCC)C |
Origin of Product |
United States |
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